molecular formula C13H17NO3 B8330659 Ethyl 2-(6-aminochroman-3-yl)acetate

Ethyl 2-(6-aminochroman-3-yl)acetate

Cat. No. B8330659
M. Wt: 235.28 g/mol
InChI Key: MHFFWCUFQLUBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303349B1

Procedure details

To 10 ml of a sterilized medium (pH 7.4) containing 0.1% yeast extract, 0.1% meat extract (Ehrlich), 0.2% NZ amine (TYPE 1), 0.5% sodium chloride, 0.05% potassium dihydrogenphosphate, 0.1% dipotassium hydrogenphosphate, 0.01% magnesium sulfate, and 1.0% soluble starch was inoculated 5% culture of Pseudonocardia thermophila FERM BP-6275 which had been preliminary cultured in the same buffer. The culture was carried out at 52° C. for 72 hours. Wet cells obtained by centrifugation were added to 50 ml of a reaction solution (pH 8.0, adjusted with potassium hydroxide) containing 1 g of racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride. Hydrolytic reaction was carried out at 55° C. for 6 hours while maintaining the pH at 8.0 with a 2% potassium hydroxide solution. After the reaction, 20 ml of toluene were added and unreacted 6-aminochroman-3-acetic acid ethyl ester was extracted. Most of the remaining 6-aminochroman-3-acetic acid ethyl ester was extracted into the toluene layer and hydrolyzed 6-aminochroman-3-acetic acid was retained in the water layer. (S) 6-aminochroman-3-acetic acid ethyl ester with a purity of more than 99% was obtained by concentrating the toluene layer (yield: 35%).
[Compound]
Name
reaction solution
Quantity
50 mL
Type
reactant
Reaction Step One
Name
racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:18])[CH2:6][CH:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:17])[CH:14]=2)[O:9][CH2:8]1)[CH3:3].[OH-].[K+]>C1(C)C=CC=CC=1>[CH2:2]([O:4][C:5](=[O:18])[CH2:6][CH:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:17])[CH:14]=2)[O:9][CH2:8]1)[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
reaction solution
Quantity
50 mL
Type
reactant
Smiles
Step Two
Name
racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.C(C)OC(CC1COC2=CC=C(C=C2C1)N)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To 10 ml of a sterilized medium (pH 7.4) containing 0.1% yeast
EXTRACTION
Type
EXTRACTION
Details
extract
EXTRACTION
Type
EXTRACTION
Details
0.1% meat extract (Ehrlich), 0.2% NZ amine (TYPE 1), 0.5% sodium chloride, 0.05% potassium dihydrogenphosphate, 0.1% dipotassium hydrogenphosphate, 0.01% magnesium sulfate, and 1.0% soluble starch
CUSTOM
Type
CUSTOM
Details
Wet cells obtained by centrifugation
CUSTOM
Type
CUSTOM
Details
Hydrolytic reaction
WAIT
Type
WAIT
Details
was carried out at 55° C. for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
unreacted 6-aminochroman-3-acetic acid ethyl ester was extracted
EXTRACTION
Type
EXTRACTION
Details
Most of the remaining 6-aminochroman-3-acetic acid ethyl ester was extracted into the toluene layer and hydrolyzed 6-aminochroman-3-acetic acid

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)OC(CC1COC2=CC=C(C=C2C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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